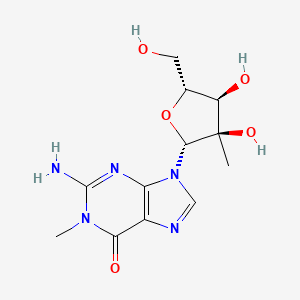

1,2'-Dimethylguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)/t5-,7-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFZUAXDKNDVBR-GSWPYSDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Catalysis of 1,2 Dimethylguanosine

Identification and Characterization of 1,2'-Dimethylguanosine Methyltransferases

The formation of dimethylated guanosine (B1672433) derivatives is catalyzed by specific tRNA methyltransferases. These enzymes exhibit high specificity for the target nucleotide within the tRNA structure.

TRMT1/Trm1 (tRNA N²,N²-dimethylguanosine-methyltransferase)

TRMT1, and its yeast homolog Trm1p, is a key enzyme responsible for the dimethylation of a guanosine residue at position 26 in the majority of both nuclear and mitochondrial-encoded tRNAs. uniprot.orgnih.gov This enzyme catalyzes the formation of N²,N²-dimethylguanosine (m²₂G). nih.govbiorxiv.org The TRMT1 gene in humans encodes a homolog of the yeast Trm1p. nih.gov Cellular fractionation and immunofluorescence studies have revealed that the enzyme is localized in both the mitochondria, for modifying mitochondrial tRNAs, and the nucleus. semanticscholar.orgnih.gov

The activity of TRMT1 is crucial for maintaining proper tRNA structure, which in turn affects cellular proliferation and survival under oxidative stress. uniprot.org Deficiencies in TRMT1 have been linked to intellectual disabilities, highlighting the importance of the m²₂G modification in neurodevelopment. nih.govbiorxiv.org The enzyme can exhibit both mono- and dimethylase activity, depending on the specific tRNA substrate. nih.gov

TRMT1L (tRNA-Tyr-GUA N²,N²-dimethylguanosine-methyltransferase)

Vertebrate genomes encode a paralog of TRMT1 known as TRMT1-like (TRMT1L). nih.gov For a considerable time, its precise function remained elusive. Recent research has definitively identified TRMT1L as the enzyme that catalyzes the formation of m²₂G at position 27 specifically in tyrosine tRNAs (tRNA-Tyr). biorxiv.orgnih.gov This discovery filled a significant gap in understanding tRNA modification biology. uth.edu

Like TRMT1, TRMT1L contains a characteristic S-adenosyl-methionine (SAM)-binding methyltransferase domain and zinc-finger motifs. nih.gov Beyond its primary methyltransferase activity, TRMT1L has a surprising secondary role; it is necessary for maintaining 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U) modifications in a subset of tRNAs, a function that can be separated from its methyltransferase activity. biorxiv.orgnih.gov The absence of TRMT1L leads to decreased stability of tyrosine tRNA and impairs cell survival under conditions of oxidative stress. uth.edu

Other Putative Modifying Enzymes

While TRMT1 and TRMT1L are responsible for m²₂G formation, the biosynthesis of this compound (m¹Gₘ) would necessitate a different set of enzymes. This process would logically require two distinct enzymatic steps: one for methylation at the N1 position of guanine (B1146940) and another for methylation at the 2'-O position of the ribose.

Enzymes like the Trm11-Trm112 complex are known to methylate the N²-amino group of guanosine at position 10. nih.gov Other enzymes, specifically 2'-O-methyltransferases, are responsible for adding methyl groups to the 2'-hydroxyl of ribose moieties. frontiersin.org The creation of this compound would likely involve a sequential action of an N1-specific guanosine methyltransferase followed by a 2'-O-methyltransferase that recognizes the m¹G-modified tRNA as a substrate.

Table 1: Summary of Discussed Guanosine Methyltransferases

| Enzyme | Known Function | Target Nucleoside & Position | Resulting Modification | Cellular Location |

|---|---|---|---|---|

| TRMT1/Trm1 | tRNA dimethyltransferase | Guanosine at position 26 | N²,N²-dimethylguanosine (m²₂G) | Nucleus, Mitochondria |

| TRMT1L | tRNA dimethyltransferase | Guanosine at position 27 | N²,N²-dimethylguanosine (m²₂G) | Not specified |

| Trm11-Trm112 | tRNA methyltransferase | Guanosine at position 10 | N²-methylguanosine (m²G) | Not specified |

Molecular Mechanisms of Methyl Group Transfer

The transfer of a methyl group onto a biological molecule is a fundamental biochemical reaction, central to the biosynthesis of modified nucleosides like dimethylguanosine.

Role of S-Adenosyl-L-Methionine (SAM) as a Methyl Donor

The universal donor of methyl groups for these enzymatic reactions is S-Adenosyl-L-Methionine (SAM or AdoMet). nih.govwikipedia.org SAM is a common cosubstrate involved in numerous biological transfers, including the methylation of nucleic acids, proteins, and lipids. wikipedia.org It is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org

In the context of tRNA modification, methyltransferases like TRMT1 bind SAM in a specialized pocket within their catalytic domain. nih.govfrontiersin.org The methylation reaction proceeds via an Sₙ2-like substitution mechanism. frontiersin.org The target nitrogen atom on the guanine base acts as a nucleophile, attacking the reactive methyl group of SAM. frontiersin.org This attack leads to the formation of a new carbon-nitrogen bond and the cleavage of the carbon-sulfur bond in SAM, releasing S-adenosyl-L-homocysteine (SAH) as a byproduct. frontiersin.org

Substrate Recognition and Specificity in RNA Methylation

The ability of the Trm10 enzyme to select its specific tRNA targets from a pool of structurally similar molecules is a complex process that does not rely on a simple consensus sequence. nih.govnih.gov In the yeast Saccharomyces cerevisiae, for instance, while 26 tRNAs contain a guanosine at the target position 9, only about half of them are methylated by Trm10 in vivo. researchgate.netresearchgate.net This specificity arises from a sophisticated interplay of tRNA structural features, flexibility, and enzyme-induced conformational changes.

Unlike many aminoacyl-tRNA synthetases that recognize specific nucleotide identity elements, the Trm10 methyltransferase does not seem to rely on a shared primary sequence among its substrates. nih.govnih.gov Extensive research has failed to identify any common sequence motifs or other post-transcriptional modifications that distinguish substrate tRNAs from non-substrates. researchgate.netnih.govresearchgate.net This suggests that the determinants for Trm10 recognition are not based on the primary sequence but rather on higher-order structural and dynamic properties of the tRNA molecule. researchgate.net The presence of a guanosine at position 9 is necessary but not sufficient for methylation, pointing to a more nuanced recognition mechanism. nih.govnih.gov

Crystal structures reveal that Trm10 possesses a positively charged surface that is proposed to be the binding site for the negatively charged tRNA backbone. tandfonline.comresearchgate.net Unlike other members of the SpoU-TrmD (SPOUT) superfamily of methyltransferases that typically function as homodimers, Trm10 is a monomer in solution. genesilico.plnih.gov This monomeric state dictates a unique mode of interaction with its tRNA substrate, wrapping around the tRNA elbow region to access the G9 residue.

| Residue(s) | Proposed Function | Supporting Evidence |

| D210 | Active site environment | Mutational analysis shows a modest decrease in activity, suggesting it's not the essential general base but contributes to catalysis. oup.com |

| K110, R121, R127 | tRNA binding surface | These residues form a positively charged patch on the enzyme's surface, and mutations can impact tRNA interaction. researchgate.net |

| N209 (spTrm10) | SAM cofactor binding | Mutation to Alanine (N209A) significantly weakens the binding affinity for SAM. nih.gov |

| D207 (spTrm10) | Cofactor binding & Catalysis | Mutation to Asparagine (D207N) abolishes SAM binding and enzymatic activity. nih.gov |

Note: Residue numbering may vary slightly between homologs (e.g., spTrm10 from S. pombe vs. scTrm10 from S. cerevisiae).

A key determinant of Trm10 substrate specificity lies in the dynamic nature of the tRNA molecule and the enzyme's ability to induce specific conformational changes. researchgate.net Studies using selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) have demonstrated that Trm10 binding induces significant structural rearrangements in substrate tRNAs, particularly around the enzyme's binding site. researchgate.netresearchgate.net These changes are not observed when Trm10 interacts with non-substrate tRNAs. researchgate.net

This "induced-fit" mechanism suggests that substrate recognition is a multi-step process. emory.edu The enzyme first engages with a tRNA, and only those tRNAs with the requisite intrinsic flexibility can be remodeled by the enzyme. This remodeling is crucial for exposing the N1 position of the G9 base, which is otherwise buried within the tRNA core, making it accessible to the catalytic center of the enzyme. researchgate.netresearchgate.net This dynamic interplay ensures that only a specific subset of G9-containing tRNAs are ultimately methylated. emory.edu

Regulation of this compound Biosynthesis

The biosynthesis of m1G9 is a regulated process, influenced by cellular conditions and the availability of essential cofactors. The expression and activity of the Trm10 enzyme are controlled to ensure appropriate levels of tRNA modification.

In yeast, the Trm10 enzyme is found in both the nucleus and the cytoplasm, consistent with its role in modifying tRNAs which function in the cytoplasm but are transcribed and processed in the nucleus. uniprot.orgyeastgenome.org While the TRM10 gene is not essential for viability in yeast under normal laboratory conditions, its deletion can lead to specific phenotypes, such as hypersensitivity to the anticancer drug 5-fluorouracil. oup.comnih.gov

The concentration of the Trm10 enzyme itself appears to be a regulatory factor. Experiments have shown that overexpressing Trm10 in yeast cells leads to the methylation of tRNA species that are normally unmodified in vivo. nih.govnih.gov This suggests that the intrinsic substrate specificity of the enzyme is broader than what is observed in the cell, and that the limited availability of the enzyme under normal conditions contributes to the selective modification pattern.

| tRNA Population | Approximate Number | Reference |

| Total tRNAs with Guanosine at position 9 (G9) | 26 | researchgate.netresearchgate.net |

| G9-tRNAs methylated by Trm10 in vivo | ~13 | researchgate.netnih.gov |

| G9-tRNAs methylated with Trm10 overexpression | >13 | nih.govnih.gov |

Trm10 is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, meaning it requires SAM as a cofactor to donate the methyl group for the reaction. oup.comnih.gov The binding of SAM is essential for catalytic activity and is a potential point of regulation. The enzyme's structure features a deep trefoil knot, a hallmark of the SPOUT superfamily, which forms the binding pocket for the SAM molecule. genesilico.plnih.gov

The interaction with SAM can also involve an induced-fit mechanism, where flexible loops near the active site rearrange upon cofactor binding to secure it in the correct orientation for catalysis. nih.gov The cellular concentration of SAM can, therefore, influence the rate of tRNA methylation. For catalysis to occur, the enzyme must bind both the tRNA substrate and the SAM cofactor, forming a ternary complex where the methyl group is transferred to the guanosine base. oup.combiologydiscussion.com

Structural Biology and Biophysical Implications of 1,2 Dimethylguanosine in Nucleic Acids

Influence on RNA Secondary and Tertiary Structure

The presence of N2,N2-dimethylguanosine (m2,2G) within an RNA sequence is not a minor chemical detail; it is a critical determinant of the molecule's conformational fate. This modification exerts profound influence, guiding the folding of RNA into specific secondary and tertiary structures essential for its biological activity.

Impact on Duplex and Hairpin Formation

The methylation of guanine (B1146940) at the N2 position can dramatically alter the structural equilibrium between duplex and hairpin motifs in RNA. nih.govnih.gov In self-complementary RNA sequences that would typically form a stable, Watson-Crick base-paired duplex, the introduction of m2,2G can force the molecule to adopt a hairpin conformation instead. nih.govnih.gov This shift is a direct consequence of the steric and hydrogen-bonding changes induced by the dimethylation.

Systematic investigations have demonstrated that certain methylated nucleotides, including m2,2G, when substituted into the central region of a duplex-forming sequence, mediate this conversion to a hairpin structure. nih.gov UV melting profile analysis confirms that the presence of m2,2G generally shifts the duplex-hairpin equilibrium toward the hairpin form, highlighting its role as a structural switch. rcsb.orgnih.govfrontiersin.org This property is crucial in contexts where preventing duplex formation is necessary for function. nih.gov

Stabilization of Specific RNA Folds

N2,N2-dimethylguanosine is frequently found at key architectural positions in stable RNA molecules, most notably in transfer RNAs (tRNAs). researchgate.net In the vast majority of eukaryotic tRNAs, m2,2G is located at position 26, which resides in the crucial bend between the dihydrouridine (D) stem and the anticodon stem. nih.govnih.gov This modification is not merely decorative but is integral to establishing and maintaining the canonical L-shaped tertiary structure of tRNA. frontiersin.orgnih.gov

The role of m2,2G at this "hinge" region is thought to involve preventing alternative, non-functional conformations. nih.govnih.gov By disrupting the potential for canonical base pairing, the dimethylated guanosine (B1672433) helps lock the tRNA into its correct, biologically active fold. frontiersin.orgnih.gov The presence of m2,2G at position 26 (m2,2G26) is so vital that it can influence the efficiency of tRNA processing. frontiersin.org The global structure of the tRNA, in turn, is a prerequisite for the enzymatic dimethylation of G26, indicating a sophisticated interplay between RNA structure and modification. nih.gov This modification, by preventing incorrect Watson-Crick pairings, is a key factor in ensuring the proper folding of these essential molecules. nih.gov

Base Pairing and Stacking Interactions of 1,2'-Dimethylguanosine

The chemical alterations introduced by dimethylation at the N2 position of guanosine have direct and predictable consequences for its hydrogen bonding capabilities, fundamentally changing its base pairing and stacking behaviors.

Pseudo-Watson-Crick Pairing with Adenosine (B11128)

While m2,2G disrupts pairing with cytosine, it facilitates a specific and stable interaction with adenosine (A). Crystal structures of RNA duplexes containing tandem m2,2G:A pairs have revealed that they adopt an imino-hydrogen bonded, pseudo-Watson-Crick conformation. nih.govrcsb.orgnih.gov This pairing mode is distinct from the common "sheared" conformation often seen in standard G:A mismatches. nih.govrcsb.org The dimethylation at the N2 position of guanine changes the preferred pairing geometry with adenine (B156593) to this more stable, imino-hydrogen bonded form. frontiersin.org This controlled pairing is a direct result of the steric hindrance posed by the methyl groups, which prevents the sheared orientation. nih.govrcsb.orgnih.gov

Disruption of Canonical Watson-Crick Base Pairing

A primary and functionally significant consequence of N2,N2-dimethylation of guanosine is the disruption of its ability to form a standard Watson-Crick base pair with cytosine (C). frontiersin.orgresearchgate.net The two methyl groups on the exocyclic N2 amino group eliminate its ability to act as a hydrogen bond donor in the manner required for G-C pairing. rcsb.orgnih.gov This modification effectively blocks the Watson-Crick face of the guanine base, preventing its canonical interaction with cytosine. frontiersin.orgresearchgate.net This disruption is a key mechanism by which m2,2G influences RNA secondary structure, for instance, by preventing the formation of an extended D-stem in tRNA and thereby promoting the correct cloverleaf fold. nih.govnih.gov

Conformational Dynamics and Flexibility of Modified RNA

The presence of modified nucleosides like this compound can directly influence RNA folding and interactions. frontiersin.orgresearchgate.net

The addition of two methyl groups to the N2 position of guanosine in this compound significantly impacts the local RNA structure. This modification prevents the N2 group from acting as a hydrogen bond donor, which in turn alters its base-pairing capabilities, particularly with cytosine. nih.govrcsb.org While N2-methylguanosine (m2G) can still form a stable base pair with cytosine, the dimethylation in m2,2G disrupts this canonical Watson-Crick pairing. frontiersin.orgnih.gov

Molecular dynamics simulations and crystallographic studies have shown that the m2,2G modification plays a crucial role in preventing alternative, non-standard tRNA conformations by destabilizing certain base-pairing interactions. researchgate.net Specifically, it inhibits the pairing of guanosine at position 26 (G26) with cytosine in the D-stem of tRNA. researchgate.net Furthermore, the dimethylation influences the pairing with adenosine, favoring a more stable imino-hydrogen-bonded form over the sheared conformation often seen in G:A pairs. nih.govresearchgate.net This is due to a potential steric clash between one of the N2-methyl groups and the major groove edge of adenosine. nih.govrcsb.org Theoretical studies suggest that the N2,N2-dimethyl substituent of m2,2G prefers a "distal" conformation, which allows for base pairing with adenosine or uridine (B1682114) instead of cytosine. nih.gov

The structural changes induced by this compound have significant consequences for both intra- and intermolecular interactions of the modified RNA.

RNA-RNA Interactions:

RNA-Protein Interactions:

While no specific "reader" proteins that exclusively recognize m2G or m2,2G have been identified to date, these modifications are thought to exert their effects primarily through direct structural changes to the RNA. frontiersin.orgresearchgate.net The altered conformation of the RNA can, in turn, affect its interactions with various RNA-binding proteins (RBPs). nih.gov For example, the proper folding of tRNA, which is influenced by modifications like m2,2G, is crucial for its recognition and processing by enzymes involved in tRNA biogenesis and aminoacylation. frontiersin.orgplos.org

Table 1: Impact of this compound on RNA Interactions

| Interaction Type | Effect of this compound (m2,2G) | Key Findings | References |

|---|---|---|---|

| RNA-RNA | Prevents alternative tRNA conformations by destabilizing G26-C pairing. | Stabilizes the L-shaped tRNA structure. | researchgate.net |

| Favors a stable imino-hydrogen-bonded G26-A44 pair. | Avoids sheared conformation due to steric hindrance. | nih.govrcsb.org | |

| RNA-Protein | Primarily indirect effects through RNA structural changes. | No specific "reader" proteins identified for m2,2G. | frontiersin.orgresearchgate.net |

| Influences recognition by tRNA processing enzymes. | Proper tRNA folding is essential for enzymatic activity. | plos.orgnih.gov |

Structural Context of this compound within Specific RNA Species

The presence and location of this compound are not random; this modification is found at specific positions within certain types of RNA molecules, where it performs crucial structural roles. frontiersin.orgresearchgate.net

One of the most prominent locations of this compound is at position 26 in the vast majority of eukaryotic tRNAs. rcsb.orgresearchgate.netnih.gov This position is situated in the "hinge" region, at the junction between the D-stem and the anticodon stem. frontiersin.orgnih.govplos.org The modification from guanosine to m2,2G at this position is catalyzed by the Trm1/TRMT1 enzyme. plos.orguniprot.org

The presence of m2,2G at position 26 is critical for tRNA function. It acts as a structural linchpin, preventing the tRNA from adopting alternative, misfolded conformations. researchgate.netplos.org This is achieved by sterically hindering the formation of a canonical base pair between G26 and other nucleotides, such as C11, which would lead to an incorrect tRNA fold. researchgate.net Instead, m2,2G26 often forms a non-canonical pair with A44, contributing to the stabilization of the tRNA's L-shaped tertiary structure. nih.govrcsb.orgnih.gov The efficiency of this modification can vary between different tRNA species, influenced by factors such as the length of the variable loop. plos.org In some instances, N2-methylguanosine (m2G) at position 26 serves as a precursor to m2,2G. frontiersin.org

While predominantly found in tRNA, this compound has also been detected in ribosomal RNA (rRNA) in various organisms. researchgate.netgenesilico.pl For instance, it has been identified in both the 18S and 25S rRNA of Arabidopsis thaliana. annualreviews.org In Escherichia coli, the single-methylated form, m2G, is one of the most frequently encountered modified nucleosides in rRNA. nih.govrcsb.org

The m2,2G modification at position 26 has been proposed to function as a "molecular hinge," contributing to the correct folding and stability of this junction. frontiersin.org By preventing aberrant base pairing, m2,2G26 ensures that the D-stem and the anticodon stem are correctly oriented relative to each other. plos.org This, in turn, facilitates the proper presentation of the anticodon for codon recognition on the ribosome and the correct positioning of the amino acid-accepting stem. frontiersin.org

Table 2: Location and Function of this compound in RNA

| RNA Species | Position | Function | References |

|---|---|---|---|

| Eukaryotic tRNA | Position 26 | Prevents misfolding; stabilizes L-shape; acts as a molecular hinge. | rcsb.orgresearchgate.netplos.orgnih.gov |

| Ribosomal RNA (rRNA) | Various sites in 18S and 25S rRNA | Contributes to structural stability of the ribosome. | researchgate.netgenesilico.plannualreviews.org |

| tRNA (general) | D-arm/Anticodon stem junction | Maintains correct orientation of tRNA arms. | frontiersin.orgnih.gov |

Crystallographic and Spectroscopic Elucidation of this compound-Containing RNA Structures

The precise three-dimensional structure of RNA is fundamental to its function. The introduction of modified nucleosides, such as this compound (m¹G²'m), can introduce unique structural and biophysical properties. Elucidating these properties is crucial for understanding their biological roles. The primary methods for determining the high-resolution structure of nucleic acids are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-Ray Diffraction Studies of RNA Duplexes

X-ray crystallography provides atomic-resolution snapshots of molecules in their crystalline state. This technique is invaluable for visualizing the precise geometry of base pairing, backbone conformation, and solvent interactions in RNA duplexes. For many modified nucleosides, such as N²,N²-dimethylguanosine (m²₂G), crystallographic studies have been instrumental in revealing their structural impact. For example, the crystal structure of an RNA duplex containing tandem m²₂G:A pairs (PDB ID: 3CJZ) has detailed how this modification alters base pairing geometry compared to unmodified guanosine. rcsb.orgnih.gov

However, a comprehensive search of published scientific literature and structural databases reveals a notable absence of specific X-ray diffraction studies focused on RNA duplexes containing this compound. While the methodologies for RNA crystallization and structure determination are well-established nih.gov, and have been applied to numerous other modified RNAs researchgate.net, specific crystallographic data tables, including parameters like PDB ID, resolution, space group, and unit cell dimensions for an m¹G²'m-containing RNA duplex, are not available in the public domain as of the latest search. This indicates that the crystallographic analysis of this particular modification is a potential area for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing a complementary approach to solid-state crystallography. For nucleic acids, NMR can reveal detailed information about sugar pucker conformation, glycosidic bond rotation, and the dynamics of base pairing. Various NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are used to determine inter-proton distances and scalar couplings, which are then used as constraints to calculate a family of structures representing the conformational ensemble in solution.

The introduction of a 2'-O-methyl group, a feature of this compound, is known to generally favor a C3'-endo sugar pucker, which promotes an A-form helical geometry and can enhance the thermodynamic stability of an RNA duplex. NMR studies on other 2'-O-methylated RNAs have confirmed this conformational preference through the analysis of ³J(H1'–H2') coupling constants.

Despite the well-established utility of NMR for analyzing modified RNAs, specific, detailed conformational analyses of RNA duplexes containing this compound are not prominently featured in the reviewed scientific literature. While general NMR principles suggest that the 2'-O-methyl group would influence the ribose conformation, dedicated studies reporting chemical shift assignments and detailed structural restraints for an m¹G²'m-containing RNA are scarce. High-field ¹H-NMR has been used to detect related compounds like N²,N²-dimethylguanosine as urinary catabolites, demonstrating the sensitivity of the technique nih.gov, but this does not provide conformational insights within an RNA duplex context. The lack of specific NMR-derived structural data for this compound highlights a gap in the current understanding of its precise structural implications within an RNA helix.

Biological Roles and Functional Consequences of 1,2 Dimethylguanosine

Regulation of Gene Expression and Translational Control

The structural integrity of tRNA, influenced by modifications like 1,2'-Dimethylguanosine, is fundamental to the efficiency and accuracy of translation. frontiersin.org While not located in the anticodon loop, the presence of m22G in the tRNA body has indirect yet significant consequences for the regulation of gene expression and the control of protein synthesis. frontiersin.org

Modulation of Protein Synthesis Rates

Research in Schizosaccharomyces pombe has provided specific evidence of m22G's role in modulating translation. Deletion of the trm1 gene, which encodes the enzyme that forms m22G, in strains carrying a weak ochre tRNA suppressor (sup3-i) resulted in the abolishment of the suppression. nih.gov This indicates that the m22G modification at position 26 increases the ability of the serine tRNA to translate the UAA (ochre) stop codon, thereby modulating the rate of termination and synthesis of a full-length protein. nih.gov

Table 1: Impact of this compound on Protein Synthesis

| Organism/System | Experimental Observation | Functional Consequence | Reference |

| Human HEK293T cells | Deficiency in m22G26 modification | Decreased global protein synthesis | researchgate.net |

| Human Mitochondria | Presence of m22G26 in tRNAIle | Essential for efficient translation | frontiersin.org |

| S. pombe | Absence of m22G26 in a suppressor tRNA strain | Abolished suppression of an ochre stop codon | nih.gov |

Fidelity of Codon Recognition and Decoding

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding tRNA anticodons. frontiersin.org While modifications in the anticodon loop are the primary determinants of decoding accuracy, modifications throughout the tRNA molecule, including m22G, contribute to maintaining the correct three-dimensional structure necessary for this interaction. frontiersin.orgtandfonline.com

Impact on tRNA Maturation and Stability

The journey of a tRNA molecule from its initial transcript to a functional component of the translation machinery involves a series of processing and modification steps. This compound plays a pivotal role in this maturation process and in maintaining the stability of the mature tRNA. frontiersin.orgfao.org

Role in tRNA Folding and Processing

One of the most well-documented roles of this compound is its function as a structural safeguard, preventing tRNA from misfolding into non-functional conformations. nih.govnih.gov Some tRNA sequences have the potential to fold into atypical structures, similar to those observed in some mitochondrial tRNAs which lack a canonical cloverleaf structure. nih.gov The presence of m22G at position 26 in cytosolic tRNAs is thought to prevent the formation of these alternative, inactive conformers. nih.govnih.gov The enzyme that installs this modification, tRNA-m22G26-methyltransferase, can be considered an RNA chaperone for its role in preventing tRNA misfolding. nih.gov

This structural stabilization by m22G is also implicated in tRNA processing. In human mitochondria, the m22G26 modification in tRNAIle has been shown to influence the processing of the polycistronic mitochondrial RNA transcript. frontiersin.org The presence of this modification affects the folding of the tRNA precursor, which in turn impacts the efficiency of its cleavage from the larger transcript. frontiersin.org

Table 2: Research Findings on the Role of this compound in tRNA Folding and Processing

| Finding | Organism/Context | Significance | Reference |

| Prevention of atypical folding | Cytosolic tRNAs | Ensures the correct cloverleaf secondary and L-shaped tertiary structure, preventing formation of inactive conformers. | nih.govnih.gov |

| RNA chaperone activity | Eukaryotic tRNAs | The modifying enzyme acts as a chaperone to guide proper tRNA folding. | nih.gov |

| Influence on polycistronic transcript processing | Human mitochondrial tRNAIle | Affects the cleavage and maturation of tRNA from its precursor transcript. | frontiersin.org |

Contributions to Ribosome Assembly and Function

The ribosome, a complex machinery of ribosomal RNA (rRNA) and proteins, is the site of protein synthesis. nih.gov The proper functioning of the ribosome is intrinsically linked to the availability of correctly folded and charged tRNAs. frontiersin.org While this compound is not a component of the ribosome itself, its role in ensuring the structural and functional integrity of tRNA means it has a significant, albeit indirect, contribution to ribosome function.

By ensuring a supply of correctly folded and stable tRNAs, the m22G modification allows for the efficient functioning of the ribosome during the elongation cycle of translation. frontiersin.org A lack of properly modified tRNAs can lead to decreased rates of protein synthesis, as observed in cells deficient in m22G. researchgate.net Therefore, this compound contributes to ribosome function by guaranteeing that one of its key substrates, tRNA, is in a conformation that is optimal for binding to the ribosome and participating in peptide bond formation. The structural stability provided by m22G ensures that the tRNA can withstand the dynamic environment of the ribosome as it moves through the A, P, and E sites.

There is currently no direct evidence to suggest that this compound plays a role in the assembly of the ribosomal subunits themselves. Its contribution is centered on the maturation and stability of the tRNA molecules that are essential for the ribosome's translational activity.

Role in Maintaining Ribosomal RNA Structure

This compound, chemically known as N2,N2-dimethylguanosine (m2,2G), is a post-transcriptional modification found in ribosomal RNA (rRNA) that plays a significant role in maintaining its structural integrity and functional conformation. frontiersin.org The presence of two methyl groups on the exocyclic amino group of guanine (B1146940) alters its hydrogen bonding capabilities. nih.govnih.gov Specifically, this dual methylation prevents the N2 function from acting as a hydrogen bond donor, which in turn influences its base-pairing behavior, particularly with cytosine. nih.govnih.gov

| Structural Feature | Effect of m2,2G Modification | Reference |

|---|---|---|

| Hydrogen Bonding | Eliminates the ability of the N2 function to act as a hydrogen bond donor. | nih.govnih.gov |

| Base Pairing (G:A) | Prevents the sheared conformation and promotes a pseudo-Watson-Crick conformation. | nih.govnih.gov |

| Ribosomal Location | Found at position 966 (m2,2G966) in the P site of the 16S rRNA in T. thermophilus. | msu.ruresearchgate.net |

| Functional Fold | Contributes to maintaining the active conformation and stability of rRNA within the ribosome. | frontiersin.orgmsu.ru |

Interactions with Ribosomal Proteins

The structural influence of this compound extends to mediating direct contacts between rRNA and ribosomal proteins, which are essential for the assembly and function of the ribosome. High-resolution crystal structures of the Thermus thermophilus ribosome have revealed a specific interaction involving the m2,2G modification at position 966. This modified nucleotide, located in the P site, makes direct contact with the amino acid residue Lysine 127 (Lys127) of ribosomal protein S9. melnikovlab.com This interaction helps to anchor the protein to the rRNA, contributing to the stability of the ribosomal subunit's functional center. Such RNA-protein interactions are crucial for the coordinated movements and conformational changes the ribosome undergoes during the different phases of translation.

| m2,2G Location (E. coli numbering) | Interacting Ribosomal Protein | Specific Contact Point | Reference |

|---|---|---|---|

| m2,2G966 (P site) | S9 | Lysine 127 (Lys127) | melnikovlab.com |

Involvement in Cellular Stress Response Mechanisms

Response to Oxidative Stress

Recent research has identified a critical role for this compound in cellular mechanisms for coping with oxidative stress. nih.govnih.gov This function is primarily linked to its presence in transfer RNA (tRNA), specifically the m2,2G modification at position 27 of tRNA-Tyr, which is catalyzed by the methyltransferase TRMT1L. nih.govnih.gov Studies have shown that cells lacking TRMT1L, and therefore deficient in this specific tRNA modification, exhibit hypersensitivity to oxidative stress. nih.govnih.gov The absence of m2,2G27 on tyrosine tRNA leads to a marked decrease in the levels of this tRNA, which in turn causes a reduction in global translation rates. nih.govnih.gov This impairment of protein synthesis compromises the cell's ability to mount an effective response to the damage caused by oxidative conditions, ultimately reducing cell survival. nih.govnih.gov These findings establish a direct link between the this compound modification in tRNA and the cellular machinery for managing oxidative stress. nih.govnih.gov

Contribution to Cell Viability and Development

Furthermore, the role of m2,2G in ensuring efficient protein synthesis is directly linked to cell viability. nih.govnih.gov Knockout of the TRMT1L enzyme, leading to the loss of m2,2G27, results in reduced global translation rates. nih.govnih.gov This general slowdown in protein production can impair numerous cellular functions and make cells more vulnerable to stressors. As noted previously, these cells are hypersensitive to oxidative stress, a condition that can lead to cell death if not properly managed. nih.govnih.gov Thus, by supporting tRNA stability and efficient translation, the this compound modification is a key contributor to robust cellular health and survival. frontiersin.org

| Deficient Enzyme | Modification Lost | Observed Phenotype | Reference |

|---|---|---|---|

| TRMT1 | m2,2G26 | Decreased cell proliferation rate in human cells. | frontiersin.org |

| TRMT1L | m2,2G27 | Reduced global translation rates and hypersensitivity to oxidative stress, impacting cell survival. | nih.govnih.gov |

Analytical Methodologies for Research and Discovery of 1,2 Dimethylguanosine

Mass Spectrometry-Based Approaches for Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of modified nucleosides due to its exceptional sensitivity and selectivity. rsc.org When coupled with liquid chromatography, it provides a powerful platform for the comprehensive analysis of 1,2'-Dimethylguanosine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples. nih.govmdpi.comnih.gov The process begins with the separation of the target analyte from a complex mixture using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). frontiersin.org Following separation, the compound is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.govelsevierpure.com

Tandem mass spectrometry, often performed on a triple quadrupole instrument, enhances selectivity by monitoring specific mass transitions. elsevierpure.comnih.gov A precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for precise quantification, even at low concentrations. nih.govspringernature.com The development of rapid and selective LC-MS/MS methods has enabled the simultaneous quantification of multiple modified nucleosides, including N2,N2-dimethylguanosine, in under 10 minutes. elsevierpure.com

| Parameter | Typical Implementation for Modified Nucleoside Analysis |

|---|---|

| Chromatography | Reverse-phase HPLC/UHPLC with C18 columns. elsevierpure.comspringernature.com |

| Mobile Phases | Gradients of aqueous solutions (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol). nih.govelsevierpure.com |

| Ionization Source | Heated Electrospray Ionization (HESI) in positive ion mode. elsevierpure.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). elsevierpure.comnih.gov |

| Quantification | Based on the area under the curve of specific precursor-to-product ion transitions, often using a stable isotope-labeled internal standard. nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of metabolites like this compound. ijpras.comresearchgate.net Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) provide highly accurate mass measurements, typically with a mass deviation of less than 5 parts per million (ppm). ijpras.comnih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its identification. semanticscholar.orgnih.gov

HRMS is particularly valuable in distinguishing this compound from its structural isomers and other isobaric compounds (molecules with the same nominal mass but different elemental formulas), a common challenge in metabolomics. nih.govnih.gov By providing an exact mass, HRMS significantly narrows down the potential chemical formulas, thereby increasing confidence in metabolite annotation. semanticscholar.org When combined with tandem mass spectrometry (MS/MS), HRMS can provide fragmentation patterns that offer further structural insights for definitive identification. nih.gov

The analysis of this compound by mass spectrometry has significant applications in both epitranscriptomics and metabolomics.

In epitranscriptomics , which studies the landscape of RNA modifications, MS-based methods are used to detect and quantify modifications like N2,N2-dimethylguanosine directly within RNA molecules. mdpi.comnih.govmdpi.com These modifications are crucial for regulating RNA stability, maturation, and translation. mdpi.com Advanced LC-MS/MS techniques have enabled the discovery and quantification of N2,N2-dimethylguanosine in the messenger RNA (mRNA) of organisms like S. cerevisiae. rsc.org

In metabolomics , this compound is often studied as a urinary or plasma metabolite, typically resulting from the degradation of transfer RNA (tRNA). medrxiv.org Its levels can be indicative of cellular processes and have been investigated as potential biomarkers. elsevierpure.commedrxiv.org Untargeted metabolomics studies using LC-HRMS can identify hundreds of metabolites, including N2,N2-dimethylguanosine, that are altered in various conditions, providing a snapshot of the metabolic state. medrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and quantity of this compound. core.ac.ukencyclopedia.pub

For structural elucidation , one-dimensional (1D) NMR (e.g., ¹H and ¹³C) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed. core.ac.ukencyclopedia.pub These techniques reveal the connectivity of atoms within the molecule by analyzing the chemical shifts, coupling constants, and correlations between different nuclei. core.ac.uk This allows for the unambiguous assignment of the methyl groups to the N1 position of the guanine (B1146940) base and the 2' position of the ribose sugar, confirming the compound's identity.

For quantitative studies (qNMR), the intensity of an NMR signal is directly proportional to the number of nuclei generating it, allowing for precise and accurate concentration measurements. mdpi.commdpi.com A key advantage of qNMR is that it can be a primary ratio method, enabling absolute quantification of a substance by comparing its signal integral to that of a certified internal standard of a different chemical structure. ox.ac.ukutm.mxscience.gov This makes qNMR an excellent orthogonal method to validate and complement quantification data obtained from mass spectrometry. utm.mx

Chromatographic Techniques for Purification and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and separation of this compound from complex biological samples prior to analysis or for preparative purposes. frontiersin.org The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. elsevierpure.com

By carefully controlling the gradient of the mobile phase—usually a mixture of an aqueous buffer and an organic solvent—researchers can effectively separate this compound from other unmodified and modified nucleosides based on differences in their polarity and hydrophobicity. elsevierpure.com This chromatographic separation is the critical first step in LC-MS analyses, ensuring that individual compounds enter the mass spectrometer at different times, which is essential for accurate identification and quantification. rsc.org

High-Throughput RNA Sequencing Strategies and Challenges

Detecting this compound within its native RNA context using high-throughput sequencing presents significant challenges. nih.gov RNA modifications on the Watson-Crick face, such as N2,N2-dimethylguanosine (m²₂G), can impair the activity of reverse transcriptase enzymes used to synthesize complementary DNA (cDNA) during library preparation for sequencing. nih.gov This interference can lead to stalls in cDNA synthesis or misincorporation of bases, resulting in sequencing artifacts, reduced coverage, and inaccurate quantification of the modified RNA species. nih.govnih.gov

To overcome these obstacles, several specialized strategies have been developed:

Enzymatic Demethylation: One approach involves treating the RNA sample with engineered enzymes, such as mutants of the AlkB protein, prior to reverse transcription. nih.gov For instance, the AlkB D135S/L118V mutant can efficiently and selectively convert m²₂G into N²-methylguanosine (m²G), a modification that is less disruptive to reverse transcriptase, thereby improving the efficiency of tRNA sequencing. nih.gov

Specialized Reverse Transcriptases: The use of highly processive and thermostable reverse transcriptases, such as those derived from group II introns, can help overcome the obstacles presented by stable RNA structures and modifications. nih.gov

Direct RNA Sequencing: Third-generation sequencing technologies, like Oxford Nanopore, allow for the direct sequencing of native RNA molecules without the need for reverse transcription and amplification. mdpi.com This approach has the potential to detect modifications directly based on alterations in the electrical current signal as the RNA strand passes through the nanopore, although data analysis remains a challenge. mii.lt

These advanced strategies are paving the way for the transcriptome-wide mapping of this compound and other modifications, which is crucial for a complete understanding of the epitranscriptome.

Impact on Reverse Transcriptase-Mediated cDNA Synthesis

The presence of this compound within an RNA sequence poses a significant challenge to standard analytical techniques that rely on reverse transcription. thermofisher.com The dual methylation on the N2 position of guanine hinders the formation of canonical Watson-Crick base-pairing. thermofisher.com This steric hindrance effectively blocks the progression of reverse transcriptase enzymes along the RNA template. thermofisher.comnih.gov

This blockage leads to the premature termination of complementary DNA (cDNA) synthesis at the site of the m2,2G modification. thermofisher.com Consequently, standard RNA sequencing methods, which depend on the generation of full-length cDNA libraries, are impaired. The resulting truncated cDNA fragments lead to incomplete sequencing data, making it difficult to accurately identify and quantify transcripts containing this compound. This phenomenon, known as reverse transcription stalling, is a key indicator of the presence of such modifications and has been a major obstacle in the comprehensive analysis of modified RNAs, particularly transfer RNAs (tRNAs) where m2,2G is abundant. chromatographyonline.combiostate.aisigmaaldrich.com

Enzymatic Demethylation Strategies for Improved Sequencing

To overcome the challenges posed by this compound in RNA sequencing, researchers have developed enzymatic demethylation strategies. chromatographyonline.combiostate.aisigmaaldrich.com These approaches aim to remove the methyl groups that cause reverse transcriptase stalling prior to cDNA synthesis. The wild-type E. coli AlkB enzyme and its D135S mutant, while effective at removing other Watson-Crick face methylations like N1-methyladenosine (m1A) and N1-methylguanosine (m1G), are inefficient at demethylating m2,2G. chromatographyonline.comsigmaaldrich.com

Significant progress was made with the engineering of a specific AlkB mutant, D135S/L118V. chromatographyonline.combiostate.ai This mutant enzyme was designed to selectively and efficiently act on this compound. It effectively removes one of the two methyl groups, converting m2,2G to N2-methylguanosine (m2G). biostate.ai Unlike m2,2G, m2G does not significantly impede reverse transcriptase, allowing for the synthesis of longer cDNA strands. nih.govbiostate.ai

The application of the AlkB D135S/L118V mutant has been shown to substantially improve the efficiency of tRNA sequencing. biostate.ai For optimal results in sequencing highly modified RNAs like tRNA, a combination of demethylases is often employed. This typically includes the wild-type AlkB to remove m1A and N3-methylcytosine (m3C), the D135S mutant for m1G, and the D135S/L118V mutant specifically for m2,2G. biostate.ai This multi-enzyme strategy effectively "erases" the problematic methyl marks, enabling more accurate and complete sequencing of RNAs rich in these modifications.

Below is a table summarizing the substrate selectivity of different AlkB enzymes.

| Enzyme | Primary Substrate(s) | Impact on Sequencing |

| Wild-type AlkB | N1-methyladenosine (m1A), N3-methylcytosine (m3C) | Removes modifications that can stall reverse transcriptase. |

| AlkB D135S mutant | N1-methylguanosine (m1G) | Efficiently removes m1G, which is a significant block to reverse transcription. |

| AlkB D135S/L118V mutant | This compound (m2,2G) | Converts m2,2G to m2G, overcoming a major block to reverse transcription in tRNA. |

Sample Preparation and Handling Considerations for RNA Modification Analysis

The accurate analysis of RNA modifications like this compound is critically dependent on meticulous sample preparation and handling to preserve the integrity of the RNA molecules. RNA is inherently less stable than DNA and is highly susceptible to degradation by ubiquitous RNase enzymes. caltech.eduthermofisher.com

Sample Stabilization and Storage: Upon collection, biological samples should be processed immediately to prevent RNA degradation. nih.gov If immediate processing is not feasible, samples must be stabilized. Common methods include snap-freezing in liquid nitrogen and subsequent storage at -80°C, or the use of RNA stabilization reagents (e.g., RNAlater) that inactivate RNases at room temperature. biostate.aiyoutube.com It is crucial to minimize freeze-thaw cycles, as these can cause RNA fragmentation; therefore, storing samples in aliquots is recommended. biostate.aibiocompare.com

RNA Isolation and Purification: The choice of RNA extraction method is vital for obtaining high-purity RNA suitable for modification analysis.

Organic Extraction: Methods using phenol-chloroform reagents (e.g., TRIzol) are effective for isolating all RNA species from a wide range of biological materials, including cells and tissues. nih.govcd-genomics.com

Column-Based Methods: Silica spin columns can also be used, but it is important to ensure the column chemistry is appropriate for retaining the RNA species of interest, as some columns may not efficiently capture smaller RNAs. sigmaaldrich.comnih.gov

Regardless of the method, it is essential to work in an RNase-free environment, using certified RNase-free consumables and regularly decontaminating work surfaces. caltech.edubiocompare.com

Quality Control and Handling: After extraction, the quality and quantity of the RNA should be rigorously assessed. biocompare.com The integrity of the RNA is a key factor for the success of downstream applications. During all handling steps, RNA samples should be kept on ice to minimize degradation. caltech.edu For analyses involving mass spectrometry, the purified RNA is typically digested into individual nucleosides using enzymes like nuclease P1, followed by dephosphorylation with alkaline phosphatase. nih.gov This enzymatic digestion must be complete to ensure accurate quantification of the modified nucleosides.

A summary of key considerations in sample preparation is provided in the table below.

| Step | Key Consideration | Rationale |

| Sample Collection | Immediate processing or stabilization (snap-freezing, stabilization reagent). | To prevent RNA degradation by endogenous and environmental RNases. nih.govyoutube.com |

| Storage | -80°C for long-term storage; use of aliquots. | To maintain RNA integrity and avoid damage from repeated freeze-thaw cycles. biostate.aithermofisher.com |

| RNA Isolation | Use of appropriate methods (e.g., phenol-chloroform) in an RNase-free environment. | To obtain high-purity, intact RNA free from contaminants that could inhibit downstream enzymes. caltech.edunih.gov |

| Quality Assessment | Measurement of RNA concentration and integrity. | To ensure sufficient and high-quality input material for reliable analysis. biocompare.com |

| Enzymatic Digestion | Complete digestion of RNA to nucleosides. | To accurately quantify modified nucleosides by methods like mass spectrometry. nih.gov |

Chemical Synthesis of 1,2 Dimethylguanosine and Analogues for Research

Synthetic Methodologies for 1,2'-Dimethylguanosine

The chemical synthesis of this compound (1-methyl-2'-O-methylguanosine) is not commonly described as a single, direct procedure in the literature. However, its preparation can be envisaged through a combination of established methods for the individual methylation of the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose. The synthesis would likely be a multi-step process starting from guanosine (B1672433), involving protection of reactive groups, sequential methylation, and final deprotection.

A plausible synthetic route would first involve the selective methylation of the 2'-hydroxyl group. An efficient method for 2'-O-methylation of guanosine involves the use of a 3',5'-O-protecting group, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), followed by methylation with a mild electrophile like methyl chloride (CH₃Cl) in the presence of a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). This approach advantageously avoids the need for protection of the guanine base itself nih.gov.

Following the 2'-O-methylation, the N1 position of the guanine base would be targeted. Direct methylation of guanosine at the N1 position can be achieved using reagents like methyl iodide in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as the base researchgate.net. This reaction, when applied to 2'-O-methylguanosine, would be expected to yield the desired this compound.

Plausible Synthetic Pathway for this compound:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of 3',5'-hydroxyls | Guanosine, Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) | 3',5'-O-(MDPS)-guanosine |

| 2 | 2'-O-methylation | Methyl chloride (CH₃Cl), Sodium bis(trimethylsilyl)amide (NaHMDS) | 3',5'-O-(MDPS)-2'-O-methylguanosine |

| 3 | Deprotection of 3',5'-hydroxyls | Fluoride source (e.g., TBAF) | 2'-O-methylguanosine |

| 4 | N1-methylation | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), DMSO | This compound |

An alternative strategy for 2'-O-methylation starts from 2-aminoadenosine, which undergoes selective methylation using diazomethane (B1218177) and a stannous chloride catalyst. The resulting 2'-O-methyl-2-aminoadenosine is then enzymatically converted to 2'-O-methylguanosine by adenosine (B11128) deaminase nih.govresearchgate.net. This intermediate could then be subjected to N1-methylation as described above.

Preparation of Chemically Modified Nucleoside Analogues for Functional Studies

The preparation of chemically modified analogues of this compound allows for in-depth functional studies of RNA. These analogues can feature modifications on the sugar moiety or the heterocyclic base to alter properties such as conformational preference, hydrogen bonding capability, or resistance to enzymatic degradation nih.govnih.gov.

Base Modifications: The guanine base can also be modified. For example, creating tricyclic "etheno" derivatives by reacting the guanine base with α-halocarbonyl compounds can introduce fluorescent properties or alter base-pairing interactions frontiersin.orgfrontiersin.org. These modifications can serve as probes for monitoring RNA dynamics or as tools to enforce specific structural conformations nih.gov. Applying such a reaction to 2'-O-methylguanosine could yield a fluorescent analogue of this compound after the N1-methylation step.

Table of Potential this compound Analogues and their Purpose:

| Analogue Type | Example Modification | Synthetic Strategy | Purpose in Functional Studies |

| Sugar Modified | 4'-Thio-1,2'-dimethylguanosine | Synthesis from a 4'-thioribose precursor, followed by glycosylation and methylation | To study the effect of sugar conformation on RNA stability and protein recognition digitellinc.com. |

| Sugar Modified | 2'-Fluoro-1,2'-dimethylguanosine | Not directly applicable as 2'-OH is methylated. However, analogues with other 2' substituents could be made from appropriate precursors. | To investigate the role of the 2'-substituent in RNA structure and catalysis nih.gov. |

| Base Modified | 1,N²-Etheno-1,2'-dimethylguanosine | Reaction of 2'-O-methylguanosine with an α-halocarbonyl reagent, followed by N1-methylation | To introduce a fluorescent reporter group for structural and dynamic studies frontiersin.orgfrontiersin.org. |

| Prodrugs | 5'-Phosphoramidate of this compound | Derivatization of the 5'-hydroxyl group of the synthesized nucleoside | To improve cellular uptake for in vivo studies wgtn.ac.nz. |

Design and Application of Probes for RNA Structure-Function Studies

While this compound itself is not a conventional chemical probe, its incorporation into an RNA sequence can be used to probe structure and function. The methyl groups can act as steric and electronic reporters. The N1-methyl group disrupts the canonical Watson-Crick hydrogen bond with cytosine, forcing non-standard base pairing or local structural disruption frontiersin.org. The 2'-O-methyl group can enhance local helical stability (A-form) and provide resistance to nuclease degradation oup.com.

The design of RNA structure-function studies often relies on general chemical probing methods that report on the accessibility of nucleotides within an RNA fold. These methods use small molecules that react with unpaired bases.

Common Chemical Probes for RNA Structure:

| Reagent | Abbreviation | Target Nucleotide(s) and Position(s) | Principle of Detection |

| Dimethyl sulfate | DMS | Adenine (B156593) (N1), Cytosine (N3) nih.gov | Modification blocks reverse transcriptase, leading to a stop in primer extension. |

| 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | CMCT | Uracil (N3), Guanine (N1) nih.gov | Modification forms a bulky adduct that blocks reverse transcriptase. |

| Diethylpyrocarbonate | DEPC | Adenine (N7) | Carbethoxylation of purines can be detected by subsequent cleavage or reverse transcription stops. |

The effect of incorporating a modified nucleoside like this compound can be assessed using these probing techniques. By comparing the modification pattern of an RNA with and without the analogue, researchers can infer how the dimethylated guanosine perturbs the local and global RNA structure. Furthermore, the unique chemical properties of modified nucleosides can be exploited to develop new probing strategies, for example, by attaching photo-cross-linking agents or fluorescent dyes to the modified base youtube.com.

Strategies for Incorporating Modified Nucleosides into Synthetic RNA Oligonucleotides

The site-specific incorporation of modified nucleosides such as this compound into RNA oligonucleotides is most commonly achieved using solid-phase phosphoramidite (B1245037) chemistry on an automated synthesizer twistbioscience.comresearchgate.net. This strategy requires the chemical synthesis of a protected this compound phosphoramidite building block.

Steps for Incorporation via Phosphoramidite Chemistry:

Synthesis of the Phosphoramidite Monomer: The synthesized this compound must be converted into a stable but reactive phosphoramidite derivative. This involves:

Protecting the exocyclic N2-amino group of the guanine base (e.g., with an acyl group like isobutyryl or dimethylformamidine).

Attaching a 5'-O-dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency.

Reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer nih.gov.

Automated Solid-Phase RNA Synthesis: The custom-synthesized phosphoramidite is then used in a standard automated RNA synthesis cycle. The oligonucleotide is built sequentially in the 3' to 5' direction on a solid support utupub.fi. The cycle consists of four main steps:

Detritylation: Removal of the 5'-DMT group from the growing chain with a weak acid.

Coupling: The this compound phosphoramidite is activated (e.g., by tetrazole) and coupled to the free 5'-hydroxyl of the growing RNA chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent like iodine and water.

Deprotection and Purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphates, and 2'-hydroxyls of other standard ribonucleosides) are removed using a final deprotection step, typically with aqueous ammonia (B1221849) and/or other amines. The final product is then purified, often by HPLC or polyacrylamide gel electrophoresis.

This phosphoramidite strategy allows for the precise placement of this compound at any desired position within an RNA sequence, enabling detailed investigation of its effects on RNA structure, stability, and biological function nih.gov.

Evolutionary and Comparative Biology of 1,2 Dimethylguanosine

Conservation and Distribution Across Domains of Life (Bacteria, Archaea, Eukarya)

The distribution of 1,2'-Dimethylguanosine is not uniform across the three domains of life, indicating distinct evolutionary pressures and functional requirements. This modification is predominantly found in the transfer RNAs (tRNAs) of Eukarya and Archaea, while it is largely absent from Bacteria. nih.govgenesilico.pl

In Eukarya , m²₂G is a characteristic modification found in the vast majority of cytosolic tRNAs. nih.govnih.gov For instance, in the yeast Saccharomyces cerevisiae, the Trm1 enzyme is responsible for the N2,N2-dimethylguanosine modification of both mitochondrial and cytoplasmic tRNAs. plos.org Similarly, in humans, the TRMT1 enzyme modifies cytosolic and mitochondrial tRNAs. plos.org The presence of m²₂G in over 80% of eukaryotic tRNA species that contain a guanosine (B1672433) at position 26 underscores its importance in this domain. nih.gov

In the domain Archaea , this compound is also a common feature in tRNAs. It has been identified in hyperthermophilic archaea such as Pyrococcus furiosus and Pyrococcus horikoshii, as well as in methanogens like Methanocaldococcus jannaschii. frontiersin.orgnih.gov The enzyme responsible for this modification, Trm1, is conserved in these organisms. frontiersin.orgnih.gov

Conversely, the domain Bacteria generally lacks this compound in its tRNAs. nih.gov This absence is considered a distinguishing feature between bacterial tRNAs and those of eukaryotes and archaea. However, a notable exception is the hyperthermophilic bacterium Aquifex aeolicus, which possesses a Trm1 homolog and has been shown to synthesize m²₂G. genesilico.pl This suggests a possible horizontal gene transfer event or a unique evolutionary trajectory for this particular bacterium. The general absence in bacteria is thought to be because their tRNAs are inherently unable to adopt certain alternative, non-functional folds, a role that m²₂G is proposed to prevent in eukaryotes. nih.gov

| Domain of Life | Presence of this compound (m²₂G) | Exemplar Organisms |

|---|---|---|

| Eukarya | Widespread in cytosolic and mitochondrial tRNA | Saccharomyces cerevisiae, Homo sapiens, Drosophila melanogaster |

| Archaea | Common in tRNA | Pyrococcus furiosus, Methanocaldococcus jannaschii |

| Bacteria | Generally absent, with rare exceptions | Escherichia coli (absent), Aquifex aeolicus (present) |

Evolutionary Divergence of this compound Modifying Enzymes

The synthesis of this compound is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases known as tRNA (guanine-26,N2)-dimethyltransferase, or Trm1. wikipedia.org While Trm1 homologs are found in all three domains of life, they exhibit significant evolutionary divergence in their structure, substrate specificity, and mechanism. nih.gov

The Trm1 enzyme family typically consists of an N-terminal SAM-binding domain with a characteristic Rossmann-like fold and a C-terminal domain believed to be responsible for tRNA recognition. nih.gov Interposed between these domains in most homologs is a highly variable region that often contains a Cys4 cluster, likely forming a zinc-finger motif. nih.gov

A key point of divergence is observed in the enzyme's specificity. Eukaryotic and most archaeal Trm1 enzymes are single-site specific, modifying only the guanosine at position 26 (G26) of the tRNA. researchgate.net In contrast, the Trm1 enzyme from the bacterium Aquifex aeolicus is a multisite-specific enzyme that modifies both G26 and the adjacent guanosine at position 27 (G27). researchgate.netdntb.gov.ua This suggests a different evolutionary path for the bacterial enzyme, adapting to recognize an additional, neighboring site.

| Characteristic | Eukaryotic/Archaeal Trm1 | Bacterial Trm1 (A. aeolicus) |

|---|---|---|

| Target Site Specificity | Single-site specific (G26) | Multisite-specific (G26 and G27) |

| C-Terminal Domain | Conserved within domain | Structurally distinct from archaeal Trm1 |

| Exemplar Enzyme | P. furiosus Trm1p | A. aeolicus Trm1 |

Comparative Analysis of this compound Sites in Different RNA Species and Organisms

The primary location of this compound is at position 26 in the D-arm of tRNA, a region at the junction of the D-stem and the anticodon stem. nih.gov At this position, m²₂G typically forms a non-canonical base pair with adenosine (B11128) at position 44 (A44). nih.govnih.gov This m²₂G26:A44 pair is a prominent feature in the majority of eukaryotic tRNAs and is crucial for stabilizing the L-shaped tertiary structure of the molecule. nih.govnih.gov The dimethylation prevents G26 from forming standard Watson-Crick base pairs, which is thought to block alternative, non-functional tRNA conformations that can be adopted by some mitochondrial tRNAs which lack this modification. nih.govnih.gov

While tRNA is the predominant site for this modification, this compound has been identified in other RNA species. In the ribosomal RNA (rRNA) of the bacterium Thermus thermophilus, N2-Dimethylguanosine is found at position 966 (m²₂G966) in the small ribosomal subunit. melnikovlab.com Here, it is located in the P site and makes direct contact with the wobble base-pair of the P-site tRNA, suggesting a role in protein synthesis. melnikovlab.com Furthermore, m²₂G has also been detected in the messenger RNA (mRNA) of the yeast Saccharomyces cerevisiae, indicating its functional repertoire may extend beyond structural roles in tRNA and rRNA. frontiersin.orgresearchgate.net

| RNA Species | Organism/Domain | Position | Structural Context / Putative Function |

|---|---|---|---|

| tRNA | Eukarya, Archaea | G26 | Forms m²₂G26:A44 pair; stabilizes L-shape tertiary structure; prevents alternative folding. |

| tRNA | Aquifex aeolicus (Bacteria) | G26, G27 | Stabilizes structure, potentially for thermal adaptation. |

| rRNA (16S) | Thermus thermophilus (Bacteria) | G966 | Located in the ribosomal P site; interacts with P-site tRNA. |

| mRNA | Saccharomyces cerevisiae (Eukarya) | Detected | Function not yet fully elucidated. |

Molecular Mechanisms of 1,2 Dimethylguanosine in Biological Systems and Disease Contexts

Dysregulation of 1,2'-Dimethylguanosine Modification in Cellular Processes

Recent scientific literature predominantly refers to the compound of interest as N2,2-dimethylguanosine (m2,2G), where two methyl groups are attached to the exocyclic nitrogen at the second position of the guanine (B1146940) base. The enzyme responsible for synthesizing m2,2G in both cytosolic and mitochondrial tRNAs is tRNA methyltransferase 1 (TRMT1). researchgate.netnih.gov Dysregulation of m2,2G modification primarily stems from mutations or altered expression of the TRMT1 gene.

The absence or reduction of m2,2G modification can lead to several cellular defects. This modification is crucial for the proper folding and stability of tRNA molecules. frontiersin.org The dimethylation at position G26 prevents incorrect base-pairing, thereby ensuring the correct L-shaped tertiary structure of the tRNA. frontiersin.org Lack of m2,2G can lead to tRNA instability and degradation. biorxiv.org

Furthermore, TRMT1-deficient human cells exhibit perturbations in global protein synthesis and a decrease in proliferation. biorxiv.org These cells also show increased sensitivity to oxidative stress, indicating a role for m2,2G in maintaining redox homeostasis. nih.gov The dysregulation of this single tRNA modification can, therefore, have widespread consequences on cellular function, impacting everything from the rate of protein synthesis to the cell's ability to cope with stress.

Mechanistic Links to Molecular Phenotypes in Disease

The critical role of N2,2-dimethylguanosine in tRNA function provides a direct link to its involvement in various disease states. When the machinery responsible for this modification is faulty, the resulting molecular inaccuracies can drive pathological processes.

Impact on Translation in Cancer

While the broad role of tRNA modifications in cancer is well-established, the specific impact of N2,2-dimethylguanosine is an emerging area of research. In general, cancer cells manipulate tRNA pools and modifications to favor the translation of oncogenes and support rapid proliferation. mdpi.com The dysregulation of tRNA modifications can, therefore, be a hallmark of cancer. nih.gov

Studies have identified TRMT1 as a gene whose expression is altered in certain cancers. For instance, in clear cell renal cell carcinoma, upregulated TRMT1 expression has been associated with clinicopathological features and an unfavorable prognosis. nih.gov Although the precise mechanism is still under investigation, it is hypothesized that altered levels of m2,2G could affect the translation of specific mRNAs that are crucial for tumor growth and survival. Given that TRMT1 deficiency leads to decreased global protein synthesis, it is plausible that cancer cells might co-opt TRMT1 activity to maintain the high translational demands of malignancy. nih.gov

Association with Neurological Disorders

The link between N2,2-dimethylguanosine and neurological disorders is more clearly defined, with a significant body of evidence pointing to the role of TRMT1 mutations in neurodevelopmental disorders. Bi-allelic pathogenic variants in the TRMT1 gene have been shown to cause a syndromic neurodevelopmental disorder characterized by intellectual disability, developmental delay, behavioral abnormalities, epilepsy, and facial dysmorphisms. researchgate.netresearchgate.netmedrxiv.org

Patient-derived cells with these mutations exhibit a deficiency in m2,2G modifications in their tRNAs. nih.gov The underlying mechanism is thought to be the disruption of proper tRNA function, leading to impaired protein synthesis in the brain. The brain is particularly sensitive to perturbations in translation efficiency and fidelity, which could explain the severe neurological phenotypes observed in individuals with TRMT1 mutations. nih.gov Animal models, such as zebrafish with trmt1 knockouts, recapitulate key features of the human disorder, including developmental delay and reduced brain size, underscoring the conserved and critical role of TRMT1 and its m2,2G modification in brain development. nih.gov

| Neurological Phenotypes Associated with TRMT1 Mutations | Supporting Evidence |

| Intellectual Disability | Universal feature in a cohort of 43 individuals. researchgate.net |

| Developmental Delay | Core phenotype observed in multiple families. researchgate.netmedrxiv.org |

| Epilepsy | Variable feature, present in some affected individuals. researchgate.netnih.gov |

| Behavioral Abnormalities | Part of the core syndromic features. medrxiv.org |

| Cerebral and Cerebellar Atrophy | Observed in brain MRIs of some patients. medrxiv.org |

Influence on Cellular Bioenergetics

The influence of N2,2-dimethylguanosine on cellular bioenergetics is intrinsically linked to its role in mitochondrial function. While direct studies on the bioenergetic parameters of TRMT1-deficient cells are limited, the observed increase in ROS suggests a state of mitochondrial stress. nih.gov Impaired cellular bioenergetics, including a fall in the ATP/ADP ratio, can sensitize neurons to excitotoxicity, a process implicated in neurodegenerative diseases. nih.gov

Given that mitochondrial dysfunction is a hallmark of many neurodevelopmental disorders, it is plausible that the neurological phenotypes associated with TRMT1 mutations are, at least in part, due to an underlying bioenergetic insufficiency. mdpi.com The brain has a high metabolic demand, and even subtle defects in mitochondrial energy production can have profound consequences for neuronal function and survival. Further research is needed to directly assess the impact of m2,2G deficiency on key bioenergetic parameters such as oxygen consumption rates and ATP production.

Molecular Interactions with RNA-Binding Proteins and Regulatory Factors

The N2,2-dimethylguanosine modification can influence the interaction of tRNA with other molecules, including RNA-binding proteins (RBPs). Modified nucleosides can either create or obstruct binding sites for proteins. researchgate.net While no specific "reader" proteins that exclusively recognize m2,2G have been identified to date, the structural changes induced by this modification can alter the affinity of tRNAs for various proteins. researchgate.net

The dimethylation at the N2 position of guanine hinders the formation of canonical Watson-Crick base pairing with cytosine. frontiersin.org This alteration of base-pairing potential is critical for preventing misfolding and for stabilizing the tertiary structure of the tRNA. This structural integrity is, in turn, essential for the proper recognition and binding of aminoacyl-tRNA synthetases, the enzymes that charge tRNAs with their cognate amino acids, and for the interaction of the tRNA with the ribosome during translation.

Furthermore, the TRMT1 enzyme itself contains a C-terminal zinc finger domain that is crucial for its interaction with tRNA substrates. nih.gov Mutations that truncate this domain lead to a loss of tRNA binding and enzymatic activity. nih.gov This highlights the importance of specific protein-RNA interactions in the process of tRNA modification itself. The interplay between tRNA modifications and RBPs is a complex network that fine-tunes gene expression, and the disruption of these interactions due to the lack of m2,2G can have far-reaching cellular consequences.

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Functions and Regulatory Networks of 1,2'-Dimethylguanosine

While this compound is known to influence the folding, stability, and function of RNAs, its precise roles within broader regulatory networks remain largely uncharted. frontiersin.orgresearchgate.net A primary objective for future research is to identify the downstream consequences of this modification and integrate it into the larger framework of gene regulation.

A significant gap in current understanding is the absence of identified "reader" proteins—proteins that specifically recognize and bind to this compound to enact a functional response. frontiersin.org The discovery of such readers would be a major breakthrough, suggesting that this modification does more than simply alter RNA structure; it could serve as a docking site for regulatory proteins, influencing RNA localization, translation efficiency, or decay.